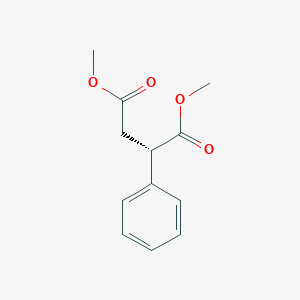
(S)-Dimethyl 2-phenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Dimethyl 2-phenylsuccinate is an organic compound that belongs to the class of succinic acid esters. These compounds are known for their wide range of applications in various industrial fields, including cosmetics, agrochemistry, and the food industry . The compound is characterized by its chiral center, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (S)-Dimethyl 2-phenylsuccinate involves the bis-alkoxycarbonylation of olefins. This reaction uses an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant to achieve high yields . The starting materials for this synthesis are typically styrene and ethylene glycol, which are cheap and commercially available .
Industrial Production Methods
Industrial production of this compound often employs similar catalytic systems to those used in laboratory settings. The use of homogeneous catalysis with palladium catalysts is common due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethyl 2-phenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used but can include ethers and esters.
Scientific Research Applications
(S)-Dimethyl 2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers, cosmetics, and as a green plasticizer to replace phthalates.
Mechanism of Action
The mechanism of action of (S)-Dimethyl 2-phenylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various bioactive compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Butylmalonate
- Benzylmalonate
- p-Iodobenzylmalonate
Uniqueness
(S)-Dimethyl 2-phenylsuccinate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemical property can make it more selective in certain reactions compared to its non-chiral counterparts .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique stereochemistry and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61548-76-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
dimethyl (2S)-2-phenylbutanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
CGVIBFZHFCVINR-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


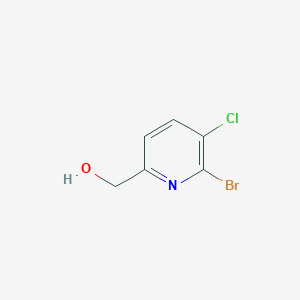
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
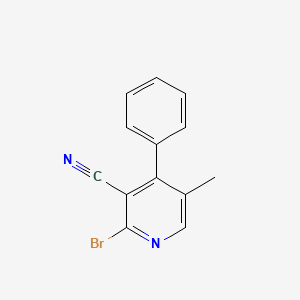
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
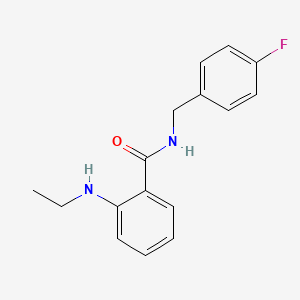
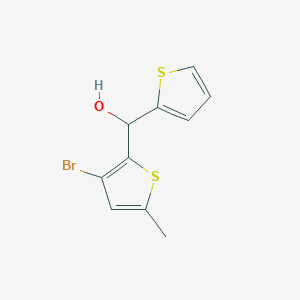
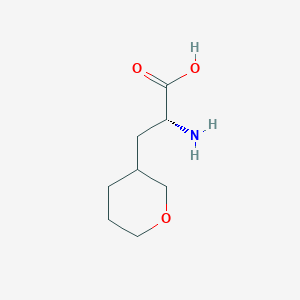
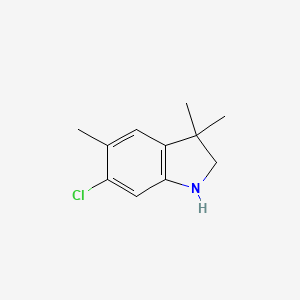
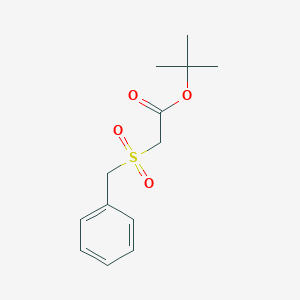
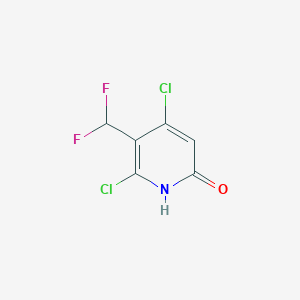
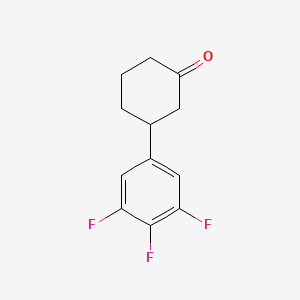
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
